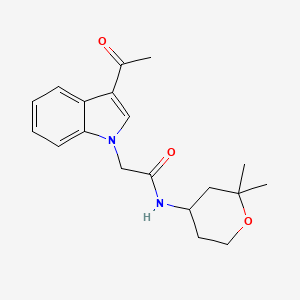
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes multiple fluorine atoms, methoxy groups, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of fluorine atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methoxylation: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Carboxamide formation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Quinoline N-oxides
Reduction: Hydroxyquinoline derivatives
Substitution: Amino or thio-substituted quinoline derivatives
Scientific Research Applications
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. For example, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and transcription, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-pyridinylmethyl)-1,4-dihydro-3-quinolinecarboxamide
- 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-pyridinylmethyl)-1,4-dihydro-3-quinolinecarboxamide
Uniqueness
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its metabolic stability and bioavailability, while the methoxy and carboxamide groups contribute to its specific interactions with molecular targets.
Properties
Molecular Formula |
C21H19F3N2O4 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H19F3N2O4/c1-29-13-5-3-12(4-6-13)10-25-21(28)15-11-26(8-7-22)18-14(19(15)27)9-16(23)20(30-2)17(18)24/h3-6,9,11H,7-8,10H2,1-2H3,(H,25,28) |
InChI Key |
GCQJGOYPDNWHBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)OC)F)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamide](/img/structure/B12170399.png)



![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B12170410.png)
![3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B12170426.png)
![N-(4-chlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12170434.png)
![(4-Hydroxy-5,7-dimethylquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12170451.png)
![1-[1-(Benzenesulfonyl)piperidine-2-carbonyl]-4-(diphenylmethyl)piperazine](/img/structure/B12170454.png)

![N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide](/img/structure/B12170462.png)


